molecular formula C23H23FN4O4 B2670993 Methyl 4-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate CAS No. 1251543-68-6

Methyl 4-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate

Cat. No.: B2670993
CAS No.: 1251543-68-6
M. Wt: 438.459
InChI Key: GNCNUYYFSMATOV-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, an oxadiazole ring, a piperidine ring, and a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate typically involves multiple steps:

    Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by reacting 3-fluorobenzohydrazide with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring.

    Piperidine Ring Introduction: The oxadiazole intermediate is then reacted with 4-chloropiperidine in the presence of a base such as potassium carbonate to introduce the piperidine ring.

    Acetamido Linkage Formation: The resulting compound is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamido linkage.

    Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in treating conditions such as inflammation, neurological disorders, and certain types of cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate exerts its effects is likely multifaceted. The oxadiazole ring can interact with various enzymes, potentially inhibiting their activity. The piperidine ring may interact with neurotransmitter receptors, affecting signal transduction pathways. The fluorophenyl group can enhance binding affinity to specific molecular targets, increasing the compound’s potency.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
  • Methyl 4-(2-(4-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
  • Methyl 4-(2-(4-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate

Uniqueness

What sets Methyl 4-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate apart is the presence of the fluorophenyl group, which can significantly alter its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity, making this compound potentially more effective and longer-lasting compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-[[2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O4/c1-31-23(30)16-5-7-19(8-6-16)25-20(29)14-28-11-9-15(10-12-28)22-26-21(27-32-22)17-3-2-4-18(24)13-17/h2-8,13,15H,9-12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCNUYYFSMATOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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